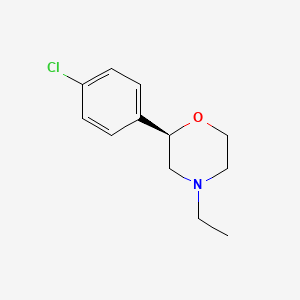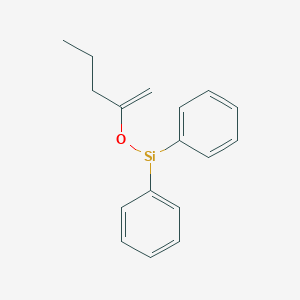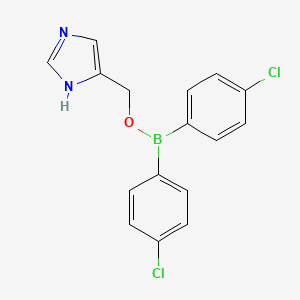![molecular formula C15H23NOS B14192478 Morpholine, 4-[1-(2-thienyl)cycloheptyl]- CAS No. 835654-27-8](/img/structure/B14192478.png)
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-: is a chemical compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a cycloheptyl group that is further substituted with a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- typically involves the reaction of morpholine with a cycloheptyl halide, followed by the introduction of the thienyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thienyl group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cycloheptyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the therapeutic potential of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4-[1-(2-thienyl)cyclohexyl]-
- Morpholine, 4-[1-(2-thienyl)cyclopentyl]-
- Morpholine, 4-[1-(2-thienyl)cyclobutyl]-
Uniqueness: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
835654-27-8 |
|---|---|
Molekularformel |
C15H23NOS |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
4-(1-thiophen-2-ylcycloheptyl)morpholine |
InChI |
InChI=1S/C15H23NOS/c1-2-4-8-15(7-3-1,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,1-4,7-12H2 |
InChI-Schlüssel |
ZZPFFDWKJZYPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C2=CC=CS2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

